molecular formula C20H22N4O2 B5555101 6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

Cat. No. B5555101
M. Wt: 350.4 g/mol
InChI Key: QRBYZIKCFOHMBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, including compounds structurally related to 6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine, has been explored through various methods. A notable approach is the Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources, which allows for the efficient synthesis of 3-formyl imidazo[1,2-a]pyridines (Rao, Mai, & Song, 2017). Another method involves the Cu-catalyzed regioselective cross-coupling of imidazo[1,2-a]pyridines with methyl hetarenes, presenting a pathway to synthesize C-3 carbonyl derivatives of imidazo[1,2-a]pyridine, a core structure in many natural products and pharmaceuticals (Lei et al., 2016).

Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been thoroughly analyzed, demonstrating the planarity of the imidazo[1,2-a]pyridine group. For example, in 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, the group is nearly planar, indicating a characteristic structural motif for this class of compounds (Fun et al., 2011).

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines undergo a variety of chemical reactions, highlighting their versatility. A notable example includes the water-mediated hydroamination and silver-catalyzed aminooxygenation, leading to the synthesis of methylimidazo[1,2-a]pyridines without any deliberate addition of catalysts, demonstrating the compound's reactivity and functional group compatibility (Mohan, Rao, & Adimurthy, 2013).

Scientific Research Applications

Chemical Synthesis and Modification Techniques

Research into the chemical synthesis and modification of imidazo[1,2-a]pyridine derivatives, such as 6-methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine, has shown significant advancements in creating efficient routes for the construction of these compounds. The development of copper-catalyzed selective cross-coupling methods has enabled the synthesis of C-3 carbonyl imidazo[1,2-a]pyridine derivatives, highlighting their importance in natural products and pharmaceuticals (Lei et al., 2016). Additionally, novel synthesis techniques involving water-mediated hydroamination and silver-catalyzed aminooxygenation have been developed to synthesize methylimidazo[1,2-a]pyridines, expanding the versatility and accessibility of these compounds for further applications (Mohan, Rao, & Adimurthy, 2013).

Applications in Material Science and Catalysis

Imidazo[1,2-a]pyridine scaffolds have also found applications beyond pharmaceuticals, notably in material science and catalysis. The development of N-heterocyclic 'pincer' dicarbene complexes of cobalt, utilizing imidazo[1,2-a]pyridine derivatives, has shown potential in organometallic chemistry for new catalytic processes (Danopoulos et al., 2004). These advancements underscore the versatility of imidazo[1,2-a]pyridine compounds in facilitating novel chemical reactions and potentially developing new materials.

Environmental and Electrochemical Studies

Recent studies have explored the use of imidazo[1,2-a]pyridine derivatives in environmental science, particularly in the development of lithium–oxygen battery electrolytes. The exploration of room temperature ionic liquids (RTILs), containing imidazo[1,2-a]pyridine structures, has contributed to understanding their thermal stability, ionic conductivity, and potential window, which are crucial parameters for the performance of Li–O2 batteries (Knipping et al., 2018). This research indicates the potential of imidazo[1,2-a]pyridine derivatives in enhancing the properties of electrolytes for next-generation battery technologies.

Biomedical Research and Therapeutic Applications

The imidazo[1,2-a]pyridine scaffold is recognized as a "drug prejudice" due to its broad range of applications in medicinal chemistry, including anticancer, antimycobacterial, and antiviral activities. This has led to the structural modification of this scaffold to discover and develop novel therapeutic agents, with several marketed preparations such as zolimidine and zolpidem featuring this structure (Deep et al., 2016). The ongoing research into the modification and application of imidazo[1,2-a]pyridine derivatives demonstrates their significant potential in the development of new drugs and therapeutic strategies.

properties

IUPAC Name

(6-methylimidazo[1,2-a]pyridin-2-yl)-[3-(pyridin-2-ylmethoxy)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-15-7-8-19-22-18(13-24(19)11-15)20(25)23-10-4-6-17(12-23)26-14-16-5-2-3-9-21-16/h2-3,5,7-9,11,13,17H,4,6,10,12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBYZIKCFOHMBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)N3CCCC(C3)OCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-{[3-(2-pyridinylmethoxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine

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